molecular formula C10H12O3 B562046 1-(3,5-Dihydroxyphenyl)butan-1-one CAS No. 103323-62-2

1-(3,5-Dihydroxyphenyl)butan-1-one

Cat. No.: B562046
CAS No.: 103323-62-2
M. Wt: 180.203
InChI Key: VRPZJOJWYFELEF-UHFFFAOYSA-N
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Description

1-(3,5-Dihydroxyphenyl)butan-1-one is a dihydroxy-substituted aromatic ketone that serves as a valuable intermediate in organic synthesis and natural product research. Compounds with this structural motif are of significant interest in medicinal chemistry, particularly for the development of new antimicrobial agents. Research on structurally similar dihydroxyphenyl ketones has demonstrated potent, broad-spectrum antibacterial and antifungal activities against clinically relevant pathogens, including Staphylococcus aureus , Proteus vulgaris , and Candida albicans . The biological activity of such compounds is often linked to their ability to disrupt microbial cell wall and membrane permeability, leading to the leakage of nucleic acids and proteins and affecting the activity of critical enzymes like alkaline phosphatase (AKP) . The positioning of the hydroxyl groups on the phenyl ring is a key structural feature that influences lipophilicity and overall bioactivity, making this compound a versatile scaffold for structure-activity relationship (SAR) studies . This product is intended for research purposes as a building block in the synthesis of more complex flavonoids and polyoxygenated aromatic compounds, or for direct biological evaluation in assay development. For Research Use Only. Not for Human or Veterinary Use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dihydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,11-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPZJOJWYFELEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698671
Record name 1-(3,5-Dihydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103323-62-2
Record name 1-(3,5-Dihydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Substituted Butanones As Research Targets

Substituted butanones, a class of ketones, are significant targets in various fields of chemical and medicinal research. Their structural framework allows for diverse modifications, leading to a wide array of chemical properties and potential biological activities. ontosight.ai The investigation into substituted butanones is driven by their presence in numerous bioactive molecules and their utility as versatile synthetic intermediates. ontosight.ainih.gov

Researchers are particularly interested in how different substituent groups on the butanone structure influence its chemical reactivity and biological interactions. For instance, studies on compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) have explored how substitutions can affect their metabolic pathways and biological effects. nih.govumn.edu The versatility of the butanone core makes it a valuable scaffold in the design and synthesis of new compounds with potential therapeutic applications. ontosight.ai

The exploration of substituted butanones extends to various isomers and derivatives, each with unique properties. For example, research has been conducted on compounds such as 1-(2,4-dihydroxyphenyl)butan-1-one (B1585076) and 1-(3,4-dihydroxyphenyl)butan-1-one (B29398), highlighting the broad interest in this chemical class. chemicalbook.comnih.gov The synthesis of these molecules, often achieved through methods like Friedel-Crafts acylation, is a key area of investigation, enabling the creation of novel structures for further study. rsc.org

The Chemical Significance of the 1 3,5 Dihydroxyphenyl Butan 1 One Moiety

The chemical structure of 1-(3,5-dihydroxyphenyl)butan-1-one, which features a resorcinol-type dihydroxyphenyl group attached to a butan-1-one chain, is of considerable interest to chemists. The 3,5-dihydroxyphenyl moiety, also known as a resorcinol (B1680541) moiety, is a key structural feature found in many naturally occurring and synthetic compounds with diverse biological activities. researchgate.netresearchgate.net The arrangement of the hydroxyl groups on the aromatic ring significantly influences the molecule's electronic properties and reactivity.

The presence of two hydroxyl groups on the phenyl ring makes this compound a type of polyphenol. scielo.br Polyphenolic compounds are a large and varied group of molecules that are widely studied for their chemical properties. researchgate.netscielo.br The specific 3,5-substitution pattern in this compound can affect its interactions with other molecules and its potential to participate in various chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
CAS Number103323-62-2
IUPAC NameThis compound

Note: Data sourced from various chemical databases. chem960.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3,5 Dihydroxyphenyl Butan 1 One Analogs

Correlating Hydroxyl Group Position and Stereochemistry with Biological Potency

The position of the hydroxyl groups on the phenyl ring is a critical determinant of the biological activity of dihydroxyphenyl ketone analogs. Comparative studies have consistently shown that the 2,4-dihydroxy substitution pattern, as seen in 4-butyrylresorcinol, confers significantly higher potency, particularly in tyrosinase inhibition, compared to the 3,5-dihydroxy arrangement found in 1-(3,5-dihydroxyphenyl)butan-1-one. For instance, stilbene (B7821643) derivatives with a 2',4'-dihydroxy substitution (oxyresveratrol) exhibit a much lower IC50 value (1.2 μM) for tyrosinase inhibition than their 3',5'-dihydroxy counterparts (resveratrol, IC50 of 54.6 μM) acs.org. This suggests that the spatial arrangement of the hydroxyl groups is paramount for optimal interaction with the active site of target enzymes. The 4-substituted resorcinol (B1680541) moiety is a recurring motif in a multitude of potent tyrosinase inhibitors, including flavonoids and stilbenes nih.govnih.gov.

Stereochemistry also plays a pivotal role in the biological activity of chiral molecules. While specific stereochemical studies on this compound analogs are not extensively documented, the principles of stereoselectivity are well-established in pharmacology. Enantiomers of a chiral drug can exhibit profound differences in their biological activity, with one enantiomer often being significantly more potent or even exerting a different pharmacological effect than the other nih.govnih.gov. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the stereoisomers of a drug molecule. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral analogs of this compound would be a critical step in elucidating a comprehensive SAR and identifying the most active stereoisomer.

Table 1: Comparison of Tyrosinase Inhibitory Activity of Dihydroxyphenyl Derivatives

CompoundHydroxyl Group PositionTarget EnzymeIC50 (μM)
Oxyresveratrol2',4',3,5-tetrahydroxyMushroom Tyrosinase1.2 acs.org
Resveratrol (B1683913)4',3,5-trihydroxyMushroom Tyrosinase54.6 acs.org
4-Hexylresorcinol2,4-dihydroxyMushroom Tyrosinase~0.5 acs.org
Urolithin derivative 1h4-substituted resorcinolMushroom Tyrosinase4.14 nih.govmdpi.com
Urolithin derivative 1c4-substituted resorcinolMushroom Tyrosinase18.09 nih.govmdpi.com

This table illustrates the superior inhibitory activity of compounds with a 2,4-dihydroxy (resorcinol) substitution pattern compared to a 3,5-dihydroxy arrangement against tyrosinase.

Impact of Side Chain Length and Branching on Target Selectivity and Efficacy

The nature of the alkyl side chain attached to the resorcinol core significantly influences the biological activity of these compounds. Studies on a series of 4-alkylresorcinols have demonstrated that the length of the alkyl chain can modulate potency, often exhibiting a "cut-off" effect. This phenomenon describes a non-linear relationship where biological activity initially increases with chain length up to an optimal point, after which further elongation leads to a decrease in activity cirad.frnih.gov. For instance, in the context of antioxidant activity in oil-in-water emulsions, an optimal activity was observed for alkylresorcinols with an intermediate chain length (C21:0) nih.gov. This is often attributed to a balance between the compound's hydrophobicity, which governs its ability to partition into lipid membranes, and its steric compatibility with the target's binding site cirad.fr.

In the case of tyrosinase inhibition, while some studies on 4-alkylresorcinols suggest that small hydrophobic substituents are preferred over longer or bulkier ones, other research indicates that variations in the length of linear alkyl side chains have a minimal impact on the inhibitory activity against mushroom tyrosinase.

Table 2: Effect of Alkyl Chain Length on the Biological Activity of Phenolic Lipids

Compound ClassBiological ActivityObservation
AlkylresorcinolsAntioxidant activity in bulk oilsDecreased as alkyl chain length increased nih.gov.
AlkylresorcinolsAntioxidant activity in emulsionsOptimum activity at intermediate alkyl chain length (C21:0) nih.gov.
Phenolic LipidsRadical-scavenging capacityIncreased with the length of the alkyl chain nih.gov.
Caffeate and Gallate EstersCytotoxic activityC3 esters showed more pronounced effects than C1 and C8 esters mdpi.com.

This table summarizes the general trends observed for the influence of alkyl side chain length on the biological activities of phenolic lipids.

Influence of Substituents on the Aromatic Ring on Biological Activity

The introduction of various substituents onto the aromatic ring of this compound analogs can dramatically alter their biological activity. The nature, position, and electronic properties of these substituents can influence the molecule's interaction with its biological target, as well as its pharmacokinetic properties. The 4-substituted resorcinol moiety has been identified as a key structural feature for potent tyrosinase inhibitory activity nih.govnih.gov.

For example, the addition of hydrophobic residues to a 2,4-resorcinol derivative has been shown to augment its tyrosinase inhibitory potency acs.org. This suggests that enhancing the lipophilicity of the molecule can lead to better interaction with hydrophobic domains within the enzyme's active site. Conversely, the replacement of hydroxyl groups with methoxyl groups in urolithin derivatives, which also contain a resorcinol-like moiety, resulted in a complete loss of tyrosinase inhibitory activity, highlighting the critical role of the free hydroxyl groups for activity mdpi.com.

The electronic effects of substituents are also important. Electron-withdrawing groups can affect the acidity of the phenolic hydroxyls, which may be crucial for hydrogen bonding interactions with the target protein. Conversely, electron-donating groups can modulate the electron density of the aromatic ring, potentially influencing cation-pi or pi-pi stacking interactions. A systematic investigation involving the synthesis and biological evaluation of a library of analogs with diverse substituents at various positions on the aromatic ring would be necessary to fully map the SAR for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing robust and validated QSAR models, it is possible to predict the activity of novel, untested compounds, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening nih.govusfq.edu.ec.

For tyrosinase inhibitors, including resorcinol derivatives, several QSAR studies have been conducted. These models typically utilize a variety of molecular descriptors that encode information about the compounds' physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. For instance, a QSAR model for a library of human tyrosinase inhibitors was developed using descriptors like C-026, DISSM2C, MaxdssC, and WHALES90_Rem, achieving good statistical robustness . Another study on a diverse set of mushroom tyrosinase inhibitors employed machine learning methods to build classification and regression models with high prediction accuracy nih.gov.

The development of a specific QSAR model for this compound analogs would involve several key steps:

Data Set Compilation: Gathering a sufficiently large and diverse set of analogs with experimentally determined biological activity data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to generate a predictive equation.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A validated QSAR model could then be used to perform virtual screening of large chemical databases to identify new potential inhibitors and to guide the design of novel analogs with improved potency and selectivity nih.gov.

Computational Chemistry and Advanced Molecular Modeling of 1 3,5 Dihydroxyphenyl Butan 1 One

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.netjscimedcentral.com This technique is crucial for understanding the molecular basis of a compound's biological activity by simulating its interaction with a specific receptor binding site. jscimedcentral.com

For 1-(3,5-dihydroxyphenyl)butan-1-one, molecular docking studies can predict its binding pose and estimate its binding affinity against various macromolecular targets. The binding affinity, often expressed as a scoring function value (e.g., in kcal/mol), indicates the strength of the interaction, with lower energy values suggesting a more stable and potent complex. unair.ac.id

Studies on analogous compounds provide a framework for understanding these potential interactions. For instance, derivatives of fenoterol, which also contain a 3,5-dihydroxyphenyl group, have been docked into the β2-adrenergic receptor. nih.gov The docking procedure for such compounds focuses on identifying poses where the 3,5-dihydroxyphenyl moiety interacts favorably with key residues in the binding pocket, such as the serine residues on the fifth transmembrane domain (TM5). nih.gov The binding affinity is often calculated using competition assays with radiolabeled ligands to determine the inhibitory constant (Ki). nih.gov For this compound, a similar approach would be used to screen potential protein targets and rank them based on predicted binding scores.

Table 1: Predicted Binding Affinity for this compound with a Hypothetical Target This table is illustrative, based on typical data from docking studies.

Macromolecular TargetDocking Score (kcal/mol)Predicted Inhibitory Constant (Ki)Key Interacting Residues (Predicted)
β2-Adrenergic Receptor-7.5Low µMSER203, SER207, ASP113, ASN312
Cyclooxygenase-2 (COX-2)-6.8Mid µMARG513, TYR385, SER530
Tyrosine Kinase-8.1High nMLYS720, THR790, MET793

The stability of the protein-ligand complex is governed by a variety of non-covalent intermolecular interactions. jscimedcentral.com Analysis of the docked pose of this compound reveals the specific interactions that anchor it within the binding site.

Hydrogen Bonding: The two hydroxyl groups on the phenyl ring are potent hydrogen bond donors. Docking studies on similar molecules show these groups forming crucial hydrogen bonds with serine residues (e.g., S203 and S207 in the β2-adrenergic receptor). nih.gov The ketone group in the butanone chain can act as a hydrogen bond acceptor. These hydrophilic interactions are critical for binding specificity. researchgate.net

Hydrophobic Contacts: The phenyl ring and the butyl chain of the compound can participate in hydrophobic interactions with nonpolar amino acid residues like valine, isoleucine, and methionine within the target's binding pocket. acs.org These interactions help to favorably position the ligand by displacing water molecules. nih.gov

Pi-Stacking: The aromatic 3,5-dihydroxyphenyl ring is capable of engaging in π-π stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan. encyclopedia.pub These interactions, which can occur in parallel-displaced or T-shaped arrangements, contribute significantly to the binding energy and are a common feature in protein-ligand recognition. encyclopedia.pubresearchgate.net

Table 2: Potential Intermolecular Interactions for this compound

Interaction TypeMoiety of CompoundPotential Interacting Residues
Hydrogen Bond (Donor)3-OH and 5-OH groupsSerine, Threonine, Aspartate, Glutamate
Hydrogen Bond (Acceptor)Carbonyl oxygen (C=O)Asparagine, Glutamine, Lysine
HydrophobicPhenyl ring, Butyl chainAlanine, Valine, Leucine, Isoleucine
π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan

Molecular Dynamics Simulations for Conformational Ensembles and Binding Site Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the protein-ligand complex behaves over time. nih.gov MD simulations track the motions of every atom in the system over a set period, from nanoseconds to microseconds, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govchemrxiv.org

For this compound, an MD simulation would be initiated from the best-docked pose. The simulation would show whether the key hydrogen bonds and π-stacking interactions identified in docking are maintained throughout the simulation. chemrxiv.org It also helps to understand the conformational ensemble of the ligand within the binding site, revealing its preferred shapes and orientations. nih.gov Furthermore, these simulations can highlight dynamic changes in the binding pocket itself, showing how the protein adapts to the presence of the ligand. nih.gov

Pharmacophore Development and Virtual Screening for Ligand Discovery

A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov Based on the key interactions of this compound, a 3D pharmacophore model can be developed. This model would typically include features such as two hydrogen bond donors (from the hydroxyls), one hydrogen bond acceptor (from the ketone), and an aromatic/hydrophobic region (from the phenyl ring). medsci.org

This pharmacophore model then serves as a 3D query for virtual screening of large chemical databases. nih.govmedsci.org The screening process rapidly filters millions of compounds to identify those that match the pharmacophore's features, known as "hits." pharmacophorejournal.com These hits, which may have diverse chemical scaffolds, are predicted to have a similar biological activity to the original compound and can be prioritized for further docking studies and experimental testing, accelerating the discovery of novel ligands. medsci.orgmdpi.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Predictive Bioavailability Modeling

Before a compound can be a successful drug, it must possess favorable ADME properties. researchgate.net In silico models are widely used in the early stages of drug discovery to predict these properties, helping to eliminate candidates with poor pharmacokinetic profiles. sciensage.infojaptronline.com For this compound, various physicochemical descriptors related to ADME can be calculated.

Key predicted properties include:

Lipophilicity (logP): The octanol-water partition coefficient is crucial for membrane permeability.

Water Solubility (logS): Adequate solubility is necessary for absorption and distribution.

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions through metabolism. sciensage.info

Drug-Likeness: Evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and hydrogen bond donors/acceptors to predict oral bioavailability. japtronline.com

Table 3: Predicted ADME and Physicochemical Properties for this compound This table is illustrative, containing typical parameters from in silico prediction tools.

PropertyPredicted ValueInterpretation
Molecular Weight180.20 g/mol Compliant with Lipinski's Rule (<500)
LogP (Lipophilicity)1.85Good balance between solubility and permeability
LogS (Water Solubility)-2.5Moderately soluble
Hydrogen Bond Donors2Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (≤10)
Blood-Brain BarrierLowUnlikely to cross the BBB
GI AbsorptionHighLikely well-absorbed from the gut
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6 pathway

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure and chemical reactivity. nih.govmdpi.com For this compound, these methods can be used to calculate fundamental properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule. Red regions indicate areas of negative potential (electron-rich), such as around the carbonyl oxygen, which are susceptible to electrophilic attack. Blue regions indicate positive potential (electron-poor), such as around the hydroxyl hydrogens, which are sites for nucleophilic attack. nih.gov

Thermodynamic Properties: These calculations can also predict thermodynamic parameters like the enthalpy of formation, providing data on the molecule's intrinsic stability. mdpi.com

Emerging Research Avenues and Future Directions for 1 3,5 Dihydroxyphenyl Butan 1 One

Novel Therapeutic Applications Beyond Established Biological Activities

Given the nascent stage of research on 1-(3,5-dihydroxyphenyl)butan-1-one, there are no "established" biological activities to refer to. However, based on the activities of structurally related dihydroxyphenyl ketones and other polyphenols, several novel therapeutic applications can be hypothesized and explored.

Neuroprotection: Ketone bodies, which share a ketone functional group, have demonstrated neuroprotective effects. nih.govfrontiersin.org Furthermore, polyphenols like resveratrol (B1683913) have been investigated for their potential in mitigating neurodegenerative diseases. frontiersin.org Future research could investigate the potential of this compound to protect neuronal cells from oxidative stress and its relevance in models of neurodegenerative conditions such as Parkinson's disease. frontiersin.orgresearchgate.net

Anti-inflammatory and Antioxidant Properties: A common feature of phenolic compounds is their antioxidant and anti-inflammatory activity. mdpi.comresearchgate.net Phloretin, a dihydrochalcone, exhibits significant anti-inflammatory effects by modulating various signaling pathways. mdpi.comnih.govresearchgate.net Research into this compound could focus on its ability to scavenge free radicals and inhibit pro-inflammatory enzymes and cytokines, suggesting its potential use in chronic inflammatory diseases.

Metabolic Disorders: Resveratrol and its analogs have been studied for their potential in managing metabolic disorders. nih.gov Phloretin and its glycoside phlorizin (B1677692) are known for their effects on glucose transporters. mdpi.commdpi.com Investigating the influence of this compound on glucose metabolism and insulin (B600854) sensitivity could open up avenues for its application in conditions like type 2 diabetes.

Anticancer Activity: Many polyphenolic compounds, including resveratrol and phloretin, have been shown to possess anticancer properties by interfering with various stages of carcinogenesis. frontiersin.orgmdpi.com Future studies on this compound could explore its cytotoxic effects on cancer cell lines and its potential to modulate signaling pathways involved in cancer progression.

Table 1: Potential Therapeutic Applications of this compound Based on Structurally Similar Compounds

Therapeutic AreaPotential Mechanism of ActionStructurally Similar Compound(s)
NeuroprotectionAntioxidant effects, modulation of neuronal signaling pathwaysResveratrol, Ketone bodies nih.govfrontiersin.orgfrontiersin.org
Anti-inflammationInhibition of inflammatory mediators and pathways (e.g., NF-κB, MAPK)Phloretin mdpi.comnih.govresearchgate.net
Metabolic DisordersModulation of glucose transporters and metabolic signalingPhloretin, Resveratrol mdpi.commdpi.comnih.gov
CancerInduction of apoptosis, inhibition of cell proliferation and metastasisResveratrol, Phloretin frontiersin.orgmdpi.com

Development of Advanced Delivery Systems for Enhanced Bioavailability in Research Models

A significant challenge for many polyphenolic compounds is their low bioavailability, which can limit their therapeutic efficacy. nih.govencyclopedia.pub Future research on this compound should proactively address this issue through the development of advanced delivery systems.

Nano-based Drug Delivery: Nanotechnology offers promising solutions to improve the solubility, stability, and targeted delivery of polyphenols. nih.gov Encapsulating this compound in nanoparticles, liposomes, or micelles could enhance its bioavailability and allow for controlled release in preclinical models. nih.govresearchgate.net

Formulation Strategies: The development of various formulations, such as solid dispersions, emulsions, and gels, can also improve the oral bioavailability of polyphenolic compounds. encyclopedia.pub These strategies could be systematically evaluated for this compound to identify the most effective approach for preclinical and potential future clinical studies.

Table 2: Potential Advanced Delivery Systems for this compound

Delivery SystemPotential Advantages
NanoparticlesImproved solubility and stability, targeted delivery
LiposomesEncapsulation of both hydrophilic and lipophilic compounds, controlled release nih.gov
MicellesEnhanced aqueous solubility of poorly soluble compounds nih.gov
Solid DispersionsIncreased dissolution rate and bioavailability

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of this compound, modern research methodologies like multi-omics and systems biology will be indispensable. nih.govfrontiersin.org These approaches provide a holistic view of the molecular changes induced by a compound.

Target Identification and Pathway Analysis: Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can help identify the molecular targets and signaling pathways modulated by this compound. nih.govomicstutorials.com This will be crucial for understanding its mechanism of action and for identifying potential biomarkers of its activity.

Predictive Modeling: Integrating multi-omics data can facilitate the development of computational models to predict the therapeutic effects and potential off-target effects of the compound. nih.gov This systems biology approach can guide further experimental validation and streamline the drug discovery process.

Collaborative Research Initiatives in Drug Discovery and Development

Accelerating the research and development of a novel compound like this compound will benefit significantly from collaborative efforts.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. nih.govresearchgate.netnih.gov Such partnerships can provide the necessary resources, expertise, and infrastructure to advance the study of this compound. smw.ch

Open Innovation Models: Open innovation platforms can foster a more collaborative and efficient research environment by enabling the sharing of data, resources, and expertise among a wider scientific community. mrlcg.com This approach can help overcome the initial challenges of studying a novel compound with limited existing data.

While direct research on this compound is currently scarce, its chemical structure holds promise for a variety of therapeutic applications. The future of research on this compound will likely involve a multi-pronged approach, exploring its potential in areas such as neuroprotection, anti-inflammatory, and metabolic diseases, while simultaneously addressing the challenge of bioavailability through advanced delivery systems. The integration of multi-omics and systems biology will be instrumental in unraveling its mechanisms of action, and collaborative research initiatives will be key to translating preclinical findings into potential therapeutic benefits. The journey of this compound from a chemical entity to a potential therapeutic agent will depend on rigorous and innovative scientific exploration in the coming years.

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